molecular formula C10H10N2O4 B1519083 3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1023815-59-9

3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B1519083
CAS No.: 1023815-59-9
M. Wt: 222.2 g/mol
InChI Key: UNZNYFNDJADMFS-UHFFFAOYSA-N
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Description

3-Ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic organic compound characterized by its complex structure, which includes a fused pyrimidine and furan ring system. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrimidines with furan derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted pyrimidines and furans.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its potential as an antiviral, antibacterial, or anticancer agent is of significant interest to researchers.

Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic properties. Studies are ongoing to determine their efficacy in treating various diseases and conditions.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it valuable for a range of industrial applications.

Comparison with Similar Compounds

  • 3,6-Dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

  • 4-Ethyl-6-methyl-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

  • 3-Ethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

Uniqueness: 3-Ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. This compound's unique structure may offer advantages in certain applications compared to its analogs.

Biological Activity

3-Ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Structural Characteristics

The molecular formula of this compound is C₈H₆N₂O₄. The compound's structure includes a furo[2,3-d]pyrimidine core with a carboxylic acid functional group, which is crucial for its biological interactions.

Biological Activity Overview

Research on compounds similar to this compound indicates potential activities in various biological contexts:

  • Antioxidant Activity : Compounds in this class have demonstrated free radical scavenging abilities, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Studies suggest that derivatives may inhibit enzymes such as cholinesterases and cyclooxygenases, which are relevant in neurodegenerative diseases and inflammation.
  • Cytotoxicity : Some related compounds have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Antioxidant Properties

Research has shown that furo[2,3-d]pyrimidine derivatives exhibit significant antioxidant activity. For instance, a study found that certain derivatives could scavenge free radicals effectively and protect against oxidative damage in cellular models .

Enzyme Inhibition Studies

A series of studies evaluated the inhibitory effects of similar compounds on cholinesterases (AChE and BChE) and cyclooxygenase enzymes (COX). The results indicated that some derivatives had moderate inhibitory effects with IC₅₀ values in the micromolar range:

CompoundTarget EnzymeIC₅₀ (μM)
Compound AAChE19.2
Compound BBChE13.2
Compound CCOX-210.4

This suggests that modifications to the furo[2,3-d]pyrimidine structure can enhance or reduce enzyme inhibition .

Cytotoxicity Against Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of various furo[2,3-d]pyrimidine derivatives on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies

  • Study on Enzyme Inhibition : A study focused on the dual inhibition of AChE and BChE by modified furo[2,3-d]pyrimidine derivatives showed promising results for treating Alzheimer's disease by potentially restoring cholinergic function .
  • Cytotoxicity Evaluation : Another investigation into the cytotoxic properties revealed that specific derivatives significantly reduced cell viability in MCF-7 cells compared to control groups .

Properties

IUPAC Name

3-ethyl-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-3-12-4-11-8-7(9(12)13)6(10(14)15)5(2)16-8/h4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZNYFNDJADMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C(=C(O2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 2
3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 3
3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 4
3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 5
3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

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